7-Éthyltryptophol

Vue d'ensemble

Description

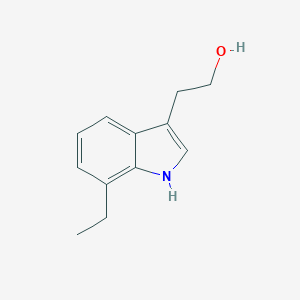

2-(7-ethyl-1H-indol-3-yl)ethanol, also known as 2-(7-ethyl-1H-indol-3-yl)ethanol, is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(7-ethyl-1H-indol-3-yl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(7-ethyl-1H-indol-3-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-ethyl-1H-indol-3-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse d'agents anti-inflammatoires

Le 7-Éthyltryptophol est un intermédiaire clé dans la synthèse de l'Etodolac, un médicament anti-inflammatoire non stéroïdien (AINS) possédant des propriétés anti-inflammatoires, analgésiques et antipyrétiques . Il est particulièrement efficace pour inhiber la synthèse des prostaglandines, ce qui est crucial pour ses effets thérapeutiques. L'Etodolac est utilisé pour soulager les symptômes de la polyarthrite rhumatoïde et de l'arthrose .

Médecine vétérinaire

Dans les applications vétérinaires, l'Etodolac dérivé du this compound s'est avéré améliorer la fonction des membres postérieurs chez les chiens souffrant d'arthrose chronique secondaire à une dysplasie de la hanche . Cela met en évidence son potentiel en tant que traitement pour améliorer la qualité de vie des animaux souffrant de maladies articulaires.

Études d'intensification des procédés

Le composé a été étudié dans des conditions de flux continu afin d'optimiser la synthèse de l'indole de Fischer, qui est une réaction essentielle pour la production de this compound . Malgré des rendements modérés, le procédé est apprécié pour son point de départ avec des réactifs peu coûteux et sa réalisation dans un solvant écologiquement bénin, le méthanol .

Propriétés hypnotiques

Le tryptophol, la classe chimique à laquelle appartient le this compound, induit le sommeil chez l'homme. Il est formé dans le foie après traitement au disulfirame et est également produit par le parasite trypanosomien dans la maladie du sommeil . Cela suggère des applications de recherche potentielles dans les troubles du sommeil et la parasitologie.

Activité hémolytique et biochimique

Le this compound et ses dérivés ont été remarqués pour leurs activités hémolytiques, biochimiques et modificatrices du comportement . Cela ouvre des voies de recherche sur les troubles sanguins et les voies biochimiques impliquées dans divers processus physiologiques et psychologiques.

Optimisation des processus de synthèse

Des recherches ont été menées pour développer des procédés optimisés pour la synthèse du this compound, visant un rendement élevé, une pureté élevée du produit et une aptitude à la production industrielle . Ces études sont cruciales pour rendre la production de l'Etodolac et d'autres dérivés plus efficace et rentable.

Études mécanistiques

<a

Mécanisme D'action

Target of Action

7-Ethyltryptophol, also known as 7-Ethyl-3-indoleethanol or 2-(7-ethyl-1H-indol-3-yl)ethanol, is a key intermediate in the preparation of the non-steroidal anti-inflammatory drug Etodolac Given its role in the synthesis of etodolac, it can be inferred that its targets may be similar to those of etodolac, which primarily inhibits the cyclooxygenase (cox) enzymes .

Mode of Action

Etodolac works by inhibiting the COX enzymes, particularly COX-2, which are responsible for the production of prostaglandins that cause inflammation and pain .

Biochemical Pathways

The biochemical pathways affected by 7-Ethyltryptophol are likely related to its role in the synthesis of Etodolac. Etodolac acts on the arachidonic acid pathway, inhibiting the COX enzymes and thereby reducing the production of prostaglandins .

Pharmacokinetics

As a key intermediate in the synthesis of etodolac, its absorption, distribution, metabolism, and excretion (adme) properties may influence the bioavailability of the final drug product .

Result of Action

As a precursor to etodolac, its ultimate effect is likely the reduction of inflammation and pain through the inhibition of prostaglandin synthesis .

Action Environment

The action environment of 7-Ethyltryptophol can be influenced by various factors. For instance, its stability may be affected by temperature, as suggested by its storage recommendation of being sealed in dry conditions at 2-8°C . Additionally, its efficacy could potentially be influenced by factors such as pH and the presence of other substances in the environment .

Analyse Biochimique

Biochemical Properties

It is known that it is a key intermediate in the preparation of the non-steroidal anti-inflammatory drug Etodolac This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis of Etodolac

Cellular Effects

As it is a key intermediate in the synthesis of Etodolac , it may influence cell function through its role in this process

Molecular Mechanism

It is known to be involved in the synthesis of Etodolac , suggesting that it may exert its effects at the molecular level through this process This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known to be a key intermediate in the synthesis of Etodolac , suggesting that it may interact with enzymes or cofactors involved in this process

Activité Biologique

2-(7-ethyl-1H-indol-3-yl)ethanol, also known as 7-ethyltryptophol, is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₂H₁₅NO

- Molecular Weight : 189.25 g/mol

- CAS Number : 41340-36-7

Antitumor Activity

Research indicates that 2-(7-ethyl-1H-indol-3-yl)ethanol exhibits notable antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators.

Antimicrobial Activity

2-(7-ethyl-1H-indol-3-yl)ethanol has demonstrated antimicrobial effects against a range of pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values are as follows:

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 2-(7-ethyl-1H-indol-3-yl)ethanol, particularly in models of neurodegeneration. It appears to exert protective effects against oxidative stress-induced neuronal damage by enhancing antioxidant enzyme activities and reducing inflammatory markers.

The biological activities of 2-(7-ethyl-1H-indol-3-yl)ethanol can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity in cancer cells.

- Antioxidant Activity : It scavenges free radicals and enhances the expression of endogenous antioxidant enzymes.

- Anti-inflammatory Properties : By inhibiting pro-inflammatory cytokines, it reduces inflammation in various biological systems.

Study on Antitumor Activity

A study conducted by researchers at the University of Zagreb investigated the antitumor effects of 2-(7-ethyl-1H-indol-3-yl)ethanol on human cancer cell lines. The results indicated significant cytotoxicity, with the compound inducing apoptosis through mitochondrial pathways. The study concluded that this compound could be a promising candidate for further development in cancer therapy .

Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of 2-(7-ethyl-1H-indol-3-yl)ethanol resulted in improved cognitive function and reduced amyloid-beta plaque formation. This suggests its potential role in neurodegenerative disease management .

Propriétés

IUPAC Name |

2-(7-ethyl-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-9-4-3-5-11-10(6-7-14)8-13-12(9)11/h3-5,8,13-14H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSDNCAZVSQJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057741 | |

| Record name | 7-Ethyltryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41340-36-7 | |

| Record name | 7-Ethyl-1H-indole-3-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41340-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethyltryptophol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethyltryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-ethyl-1H-indol-3-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indole-3-ethanol, 7-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-ETHYLTRYPTOPHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ4LB8KM8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic pathways for 7-Ethyltryptophol, and what are the challenges associated with them?

A1: 7-Ethyltryptophol synthesis typically involves the Fischer indole synthesis using 2-ethylphenylhydrazine and either 2,3-dihydrofuran [, , ] or 4-hydroxybutyraldehyde [] as starting materials. Challenges include the formation of various impurities, which can impact subsequent Etodolac synthesis and necessitate purification steps [, ]. Researchers are exploring continuous flow and microwave-assisted approaches for improved yield and purity [, ].

Q2: How do impurities in 7-Ethyltryptophol affect Etodolac synthesis?

A2: Impurities present in 7-Ethyltryptophol can lead to the formation of co-products during Etodolac synthesis []. These co-products complicate the purification process of Etodolac, potentially affecting yield and purity.

Q3: What analytical techniques are used to characterize and quantify 7-Ethyltryptophol and its impurities?

A3: Several methods are employed for the analysis of 7-Ethyltryptophol. High-performance liquid chromatography (HPLC) is commonly used to monitor the synthesis of Etodolac from 7-Ethyltryptophol and to assess the purity of 7-Ethyltryptophol itself [, , ]. Furthermore, LC-SPE (cryo)NMR techniques offer a powerful approach for identifying and characterizing impurities in 7-Ethyltryptophol [].

Q4: Can you describe the reaction of 7-Ethyltryptophol with methyl 3-oxopentanoate in the synthesis of Etodolac?

A4: 7-Ethyltryptophol reacts with methyl 3-oxopentanoate in an oxa-Pictet-Spengler reaction to yield the methyl ester of Etodolac [, ]. This reaction is typically acid-catalyzed and represents a crucial step in Etodolac production.

Q5: How does the purity of 7-Ethyltryptophol influence the synthesis of Etodolac?

A5: Higher purity of 7-Ethyltryptophol generally leads to a smoother and more efficient Etodolac synthesis with fewer side reactions and an easier purification process [].

Q6: What is the role of acid catalysts in the conversion of 7-Ethyltryptophol to the methyl ester of Etodolac?

A6: Acid catalysts, such as inorganic acids, facilitate the oxa-Pictet-Spengler reaction between 7-Ethyltryptophol and methyl 3-oxopentanoate [, ]. The type and concentration of the acid catalyst can influence the reaction rate and yield.

Q7: Are there alternative synthetic routes for Etodolac that do not involve 7-Ethyltryptophol?

A7: While 7-Ethyltryptophol is a widely used intermediate for Etodolac synthesis, the research papers provided do not explore alternative synthetic routes. Investigating different pathways could be a potential area for further research and development.

Q8: What are the potential advantages of continuous flow synthesis for the production of 7-Ethyltryptophol?

A8: Continuous flow synthesis offers several benefits over traditional batch processes, including enhanced reaction control, improved heat and mass transfer, and the potential for inline purification [, ]. These advantages can lead to higher yields, purity, and process efficiency for 7-Ethyltryptophol production.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.